molecular formula C19H39BrN2O2 B12722883 4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester CAS No. 109647-44-1

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester

Katalognummer: B12722883
CAS-Nummer: 109647-44-1
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: LLDHTNJSNVBRKG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring substituted with a carboxyl group, a methyl group, and an undecyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester typically involves multiple steps, starting with the preparation of the piperazine ring The undecyl chain is introduced through alkylation reactions, and the carboxyl group is added via carboxylation

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial. The final product is typically purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperazinium salts.

Wissenschaftliche Forschungsanwendungen

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The undecyl chain and piperazine ring play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Carboxy-1-methyl-1-decylpiperazinium bromide ethyl ester
  • 4-Carboxy-1-methyl-1-dodecylpiperazinium bromide ethyl ester
  • 4-Carboxy-1-methyl-1-undecylpiperazinium chloride ethyl ester

Uniqueness

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

109647-44-1

Molekularformel

C19H39BrN2O2

Molekulargewicht

407.4 g/mol

IUPAC-Name

ethyl 4-methyl-4-undecylpiperazin-4-ium-1-carboxylate;bromide

InChI

InChI=1S/C19H39N2O2.BrH/c1-4-6-7-8-9-10-11-12-13-16-21(3)17-14-20(15-18-21)19(22)23-5-2;/h4-18H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

LLDHTNJSNVBRKG-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.